5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride
Description
Properties
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGRBFBDLLPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions . This suggests that 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride might undergo similar transformations.
Biochemical Pathways
It’s known that brominated compounds can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential participation in free radical reactions and suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.
Biological Activity
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride (CAS Number: 1220032-81-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₆H₁₇BrClNO
- Molecular Weight : 354.68 g/mol
- CAS Number : 1220032-81-4
- MDL Number : MFCD13560832
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The compound exhibits potential as an inhibitor of key enzymes involved in viral replication, particularly HIV reverse transcriptase (RT) and integrase (IN).
Inhibition Studies
Research has shown that derivatives similar to this compound can inhibit RNase H activity associated with HIV-1 RT. The inhibitory concentration (IC50) values provide insight into the potency of these compounds against viral enzymes:
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether | TBD | TBD |
| Related Compound A | 3.6 | 14 |
| Related Compound B | 2.5 | 20 |
Note: TBD indicates that specific data for the compound is not yet determined.
Biological Assays
In vitro studies have been conducted to assess the cytotoxicity and antiviral efficacy of this compound. For instance, cell-based assays using HeLa-CD4-LTR-β-gal cells infected with HIV-1 have demonstrated that certain derivatives exhibit low cytotoxicity while maintaining antiviral activity.
Case Study: Antiviral Activity
A notable study evaluated a series of compounds, including derivatives related to this compound. The results indicated that several compounds achieved effective concentrations (EC50) below 50 μM with minimal cytotoxic effects:
| Compound | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| Compound A | 14 | >50 | >3.57 |
| Compound B | 3.6 | >50 | >13.89 |
| Compound C | 2.5 | >50 | >20 |
Pharmacological Implications
The pharmacological profile of this compound suggests a promising avenue for developing antiviral therapies, particularly against HIV. Its ability to inhibit critical viral enzymes positions it as a candidate for further exploration in drug development.
Comparison with Similar Compounds
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride (CAS: 1427195-38-7)
- Structure : Features a pyridine ring substituted with bromine at position 5 and a piperidine-ethoxy group at position 2, forming a hydrochloride salt.
- Molecular Formula : C₁₂H₁₈BrClN₂O
- Molecular Weight : 321.644 g/mol .
- Piperidine (a six-membered ring) vs. pyrrolidine (five-membered) influences steric effects and basicity.
Losartan Intermediate: 5-[4’-Bromomethyl-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole-d4
- Structure : Contains a biphenyl group with a bromomethyl substituent and a tetrazole ring protected by a trityl group.
- CAS: Not explicitly listed.
- Application : Intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Losartan) .
- Key Differences :
- Tetrazole ring vs. pyrrolidinyl ether: Tetrazoles act as carboxylic acid bioisosteres, while ethers enhance lipophilicity.
- The bromomethyl group offers reactivity for further functionalization, unlike the stable bromo substituent in the target compound.
6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride
- Structure: Brominated indole derivative with diethylaminoethyl and ester groups.
- Molecular Weight : 488.42 g/mol (free base) .
- Key Differences :
- Indole core vs. biphenyl: Indole’s heterocyclic structure enables π-π stacking in biological targets.
- Ester and hydroxyl groups introduce polarity, contrasting with the ether-linked pyrrolidine’s moderate lipophilicity.
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride
- Structure : Brominated tetrahydropyridine with a methyl group and hydrochloride salt.
- CAS : 850411-25-5 .
- Key Differences :
- Tetrahydropyridine (partially saturated six-membered ring) vs. fully saturated pyrrolidine: Alters conformational flexibility and metabolic stability.
- Lack of biphenyl system limits aromatic interactions in drug-receptor binding.
Structural and Functional Implications
Impact of Bromine Substituent
Ether vs. Heterocyclic Linkers
Pharmaceutical Relevance
- The compound’s biphenyl-pyrrolidine scaffold is structurally aligned with API intermediates (e.g., lists biphenyl carbamates), suggesting utility in kinase inhibitors or GPCR-targeted therapies .
Preparation Methods
Preparation of Brominated Biphenyl Intermediate
The initial step involves the synthesis of 5-bromo-3-substituted biphenyl derivatives. This can be achieved through:
- Bromination of biphenyl compounds at specific positions.
- Use of protecting groups to direct substitution.
Purification and Salt Formation
- After the reaction, the mixture is cooled and filtered.
- The organic phase is separated using solvents like ethyl acetate and water.
- The crude product is purified by column chromatography using methanol and ethyl acetate as mobile phases.
- Finally, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid, followed by crystallization.
Detailed Process Example with Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromomethylation | Bromomethylated biphenyl intermediate | Achieved by reacting with bromomethyl reagents under controlled temperature (45-50°C) |
| Ether formation | Pyrrolidine derivative, potassium carbonate, tetrabutylammonium bromide, acetone, reflux 20-22 hours | Phase transfer catalysis facilitates substitution reaction |
| Work-up | Cooling, filtration, separation with ethyl acetate/water | Separation of organic and aqueous layers |
| Purification | Column chromatography (methanol/ethyl acetate) | Removes impurities, yields purified compound |
| Hydrochloride salt formation | Treatment with HCl, crystallization | Produces stable hydrochloride salt form |
Alternative Reducing Agent Methods (Related Indole Analogs)
Although specific literature on the exact compound is limited, related compounds such as 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (a structurally related intermediate) have been prepared using advanced reducing agents:
- Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA)
- Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
- Lithium tri-tert-butoxyaluminum hydride (TBLAH)
- Diisobutylaluminium hydride (DIBALH)
These reagents allow selective reductions under milder conditions compared to lithium aluminium hydride (LAH), avoiding long reflux times and complex recovery processes.
Research Findings and Optimization Notes
- The use of phase transfer catalysts like tetrabutylammonium bromide significantly improves the yield and rate of the ether formation reaction.
- Refluxing in acetone for prolonged periods (20-22 hours) is necessary to ensure complete substitution.
- Purification by column chromatography is essential to remove colored impurities and side products.
- Conversion to the hydrochloride salt enhances compound stability and facilitates isolation by crystallization.
- Alternative reducing agents for related intermediates reduce reaction times and simplify purification, suggesting potential for process optimization in the preparation of the target compound.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Outcome/Remarks |
|---|---|---|
| Starting material | Brominated biphenyl derivative | Provides site for ether formation |
| Ether formation | Pyrrolidine, K2CO3, tetrabutylammonium bromide, acetone reflux 20-22 h | Efficient nucleophilic substitution with good yields |
| Purification | Column chromatography (MeOH/EtOAc) | Removes impurities, yields pure compound |
| Salt formation | HCl treatment, crystallization | Produces stable hydrochloride salt |
| Alternative reductions | SDMA, TBLAH, DIBALH for related intermediates | Milder, faster reductions, less complex recovery |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling halogenated biphenyl precursors with pyrrolidine derivatives. For example, Suzuki-Miyaura cross-coupling could link brominated biphenyl moieties to pyrrolidinyl ethers. Optimization involves adjusting catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and reaction temperatures. Statistical design of experiments (DoE) can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield . Purification may require column chromatography or recrystallization, guided by HPLC purity checks (≥95%) .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm biphenyl connectivity, bromine positioning, and pyrrolidinyl ether linkage via <sup>1</sup>H/<sup>13</sup>C NMR.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C17H17BrNO·HCl ≈ 382.6 g/mol).
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
- X-ray Crystallography (if crystalline): Resolve stereochemical details and salt formation .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability under experimental conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability tests (e.g., thermogravimetric analysis, TGA) under varying pH (4–9) and temperatures (4–37°C) are recommended. Use lyophilization for long-term storage to prevent hydrolysis of the ether bond .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict reaction pathways or optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example, reaction path searches using software like GRRM or Gaussian can identify low-energy routes for bromine substitution. Machine learning (ML) models trained on PubChem data (e.g., InChI keys ) can screen solvent-catalyst combinations. Validate predictions with small-scale experiments and iteratively refine computational models .
Q. What methodological approaches resolve contradictions between computational predictions and experimental results in synthesis or bioactivity studies?
- Methodological Answer :
- Sensitivity Analysis : Identify which computational parameters (e.g., solvation models, basis sets) most affect predictions.
- Multi-variable Regression : Correlate experimental yields/activity with computational descriptors (e.g., electron density, steric maps).
- Controlled Replication : Repeat experiments under strictly monitored conditions to isolate variables (e.g., trace moisture in solvents) .
Q. What advanced reactor designs or process control strategies are suitable for scaling up synthesis while maintaining consistency?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., etherification).
- Membrane Separation : Purify intermediates using nanofiltration to retain catalysts .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. How can statistical experimental design (DoE) optimize multi-step synthesis involving sensitive functional groups?
- Methodological Answer : Use fractional factorial designs to prioritize critical factors (e.g., reaction time, temperature, protecting groups). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst Loading | 2 mol% | 5 mol% |
| Solvent | DCM | THF |
| Analyze responses (yield, purity) via ANOVA to identify interactions. Follow with response surface methodology (RSM) to pinpoint optimal conditions . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
